molecular formula C17H22O6 B12378017 [(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate

[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate

Cat. No.: B12378017
M. Wt: 322.4 g/mol
InChI Key: WVJZWGBZQIZLSZ-QVCHIQLTSA-N
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Description

[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[103002,407,9]pentadecan-11-yl] acetate is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of [(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Tetracyclic Core: This step often employs cyclization reactions under specific conditions to form the core structure.

    Functionalization: Introduction of the acetate group and other functional groups through reactions such as esterification.

    Industrial Production: Large-scale production may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts are commonly used.

    Major Products: The major products formed depend on the specific reaction and conditions, often resulting in derivatives with modified functional groups.

Scientific Research Applications

[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate has diverse applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate can be compared with other similar tetracyclic compounds:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate

InChI

InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10-,11-,12-,13+,14?,16-,17-/m1/s1

InChI Key

WVJZWGBZQIZLSZ-QVCHIQLTSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H](O2)CC[C@@]3(C(O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)C

Canonical SMILES

CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C

Origin of Product

United States

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